3-Chloro-4-fluoro-L-phenylalanine

Description

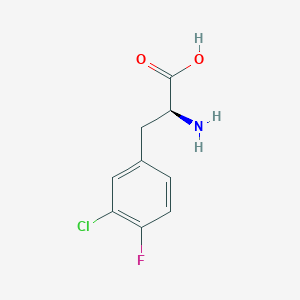

3-Chloro-4-fluoro-L-phenylalanine (CAS: 783241-21-4) is a halogenated derivative of the amino acid L-phenylalanine, featuring chlorine and fluorine substituents at the 3- and 4-positions of the phenyl ring, respectively. Its molecular formula is C₉H₉ClFNO₂, with a molecular weight of 217.62 g/mol . The compound is available in high purity (≥95%) and is utilized in peptide synthesis, particularly as a building block for Fmoc-protected derivatives like Fmoc-L-Phe(3-Cl,4-F)-OH, which is critical for solid-phase peptide synthesis (SPPS) workflows .

Properties

CAS No. |

7731-00-2; 783241-21-4 |

|---|---|

Molecular Formula |

C9H9ClFNO2 |

Molecular Weight |

217.62 |

IUPAC Name |

(2S)-2-amino-3-(3-chloro-4-fluorophenyl)propanoic acid |

InChI |

InChI=1S/C9H9ClFNO2/c10-6-3-5(1-2-7(6)11)4-8(12)9(13)14/h1-3,8H,4,12H2,(H,13,14)/t8-/m0/s1 |

InChI Key |

ANSQVYFGAKUAFD-QMMMGPOBSA-N |

SMILES |

C1=CC(=C(C=C1CC(C(=O)O)N)Cl)F |

solubility |

not available |

Origin of Product |

United States |

Comparison with Similar Compounds

Key Observations :

- Halogenation Patterns: Dual halogenation (Cl and F) in this compound may enhance steric and electronic effects compared to mono-halogenated analogs like 4-Fluoro-L-phenylalanine. The trifluoromethyl group in 4-Chloro-3-(trifluoromethyl)-D-phenylalanine introduces significant hydrophobicity and metabolic stability .

- Stereochemistry: The L-configuration of this compound aligns with natural amino acids, favoring biological uptake. In contrast, the D-form of 4-Chloro-3-(trifluoromethyl)-D-phenylalanine may exhibit altered pharmacokinetics .

Physical and Chemical Properties

- Molecular Weight : The addition of both Cl and F increases the molecular weight of this compound (217.62) compared to 4-Fluoro-L-phenylalanine (183.18) and 4-Chloro-L-phenylalanine (199.63) .

- No direct stability data are available for this compound, but fluorinated analogs like 18F-10B-FBPA () show stability in PET imaging .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 3-Chloro-4-fluoro-L-phenylalanine, and how do reaction conditions influence yield?

- Methodology : The synthesis typically involves regioselective halogenation of L-phenylalanine. For example, fluorination can be achieved via electrophilic substitution using Selectfluor® in acidic media, followed by chlorination with N-chlorosuccinimide (NCS) under controlled temperature (0–5°C) to prevent over-halogenation . Purification via reversed-phase HPLC (≥95% purity) is critical to isolate the target compound from byproducts like dihalogenated derivatives .

- Key Parameters :

- Solvent polarity (DMF vs. THF) affects reaction kinetics.

- Base selection (e.g., K₂CO₃) minimizes racemization of the chiral center .

Q. How is the structural integrity of this compound validated?

- Analytical Techniques :

- NMR : H and C NMR confirm substituent positions (e.g., 3-Cl and 4-F on the phenyl ring) and stereochemistry .

- Mass Spectrometry : High-resolution ESI-MS verifies molecular weight (C₉H₉ClFNO₂; theoretical [M+H]⁺: 232.03) .

- X-ray Crystallography : Resolves spatial arrangement of halogen atoms and hydrogen-bonding networks in solid state .

Q. What are the solubility and stability profiles of this compound under physiological conditions?

- Solubility : Poor aqueous solubility (≤2 mg/mL at pH 7.4) necessitates DMSO or ethanol as co-solvents for in vitro assays .

- Stability : Degrades by <10% over 24 hours at 4°C but undergoes rapid hydrolysis at pH >9.0, forming 4-fluoro-L-phenylalanine .

Advanced Research Questions

Q. How does this compound act as a competitive inhibitor in aromatic amino acid biosynthesis?

- Mechanistic Insight : The compound mimics L-phenylalanine, binding to enzymes like phenylalanine hydroxylase (PAH) with a Kᵢ of 12 ± 3 μM. Fluorine’s electronegativity enhances binding affinity, while chlorine sterically blocks substrate access .

- Experimental Design :

- Use radiolabeled C-L-phenylalanine to track inhibition kinetics.

- Compare IC₅₀ values across PAH isoforms (e.g., human vs. bacterial) to assess selectivity .

Q. What strategies resolve contradictions in reported biological activity data for this compound?

- Case Study : Discrepancies in antimicrobial efficacy (MIC ranging from 8–64 μg/mL) arise from assay variability (e.g., broth microdilution vs. agar diffusion). Standardize protocols using CLSI guidelines and validate purity via HPLC-UV (λ = 254 nm) to eliminate batch-to-batch variability .

- Data Normalization : Express activity relative to positive controls (e.g., ciprofloxacin) and adjust for solvent effects (e.g., DMSO cytotoxicity at >1% v/v) .

Q. How can computational modeling guide the design of derivatives with enhanced metabolic stability?

- In Silico Approaches :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.